molecular formula C31H62O11 B14263650 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate CAS No. 185011-41-0

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate

Katalognummer: B14263650
CAS-Nummer: 185011-41-0
Molekulargewicht: 610.8 g/mol
InChI-Schlüssel: NYKQSILRQQTXTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is a chemical compound known for its unique structure and properties It is an ester formed by the reaction of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate typically involves the esterification of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and under reflux conditions to drive the reaction to completion. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol and dodecanoic acid.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the ester group or other functional groups present in the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include the original alcohol and acid from hydrolysis, oxidized derivatives from oxidation, and reduced forms from reduction reactions.

Wissenschaftliche Forschungsanwendungen

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The compound may also modulate specific enzymes or receptors, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
  • 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl p-(butylamino)benzoate

Uniqueness

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is unique due to its specific ester linkage and the presence of a long polyether chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

185011-41-0

Molekularformel

C31H62O11

Molekulargewicht

610.8 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate

InChI

InChI=1S/C31H62O11/c1-3-4-5-6-7-8-9-10-11-12-31(32)42-30-29-41-28-27-40-26-25-39-24-23-38-22-21-37-20-19-36-18-17-35-16-15-34-14-13-33-2/h3-30H2,1-2H3

InChI-Schlüssel

NYKQSILRQQTXTM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.